N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-fluoropyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-fluoropyridine-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a cyclopropylsulfonyl group and a fluoropyridine carboxamide moiety, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-fluoropyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,4-diketones or amino alcohols.
Introduction of the Cyclopropylsulfonyl Group: The piperidine intermediate is then reacted with cyclopropylsulfonyl chloride in the presence of a base like triethylamine to introduce the cyclopropylsulfonyl group.
Coupling with Fluoropyridine Carboxamide: The final step involves coupling the cyclopropylsulfonylpiperidine intermediate with 3-fluoropyridine-4-carboxylic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as crystallization, distillation, or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of carboxamide to amine.
Substitution: Replacement of fluorine with nucleophiles, forming various substituted pyridines.
Scientific Research Applications
N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-fluoropyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored as a candidate for therapeutic agents due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of agrochemicals and materials science for its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For example, it could inhibit an enzyme by occupying its active site or modulate a receptor by binding to its ligand-binding domain. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyclopropylsulfonylpiperidin-4-yl)-6-methylpyrido[3,4-d]pyrimidin-2-amine: Similar structure with a pyrimidine ring instead of pyridine.
N-(1-cyclopropylsulfonylpiperidin-4-yl)methyl-4-(trifluoromethoxy)benzamide: Contains a benzamide moiety instead of a carboxamide.
Uniqueness
N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-fluoropyridine-4-carboxamide is unique due to its combination of a cyclopropylsulfonyl group and a fluoropyridine carboxamide, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in different scientific domains.
Properties
IUPAC Name |
N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-fluoropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3S/c15-13-9-16-6-3-12(13)14(19)17-10-4-7-18(8-5-10)22(20,21)11-1-2-11/h3,6,9-11H,1-2,4-5,7-8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXSARRDRVZQTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)NC(=O)C3=C(C=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.